ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- A methyl group at position 2 of the triazole ring.
- A propyl chain at position 7 of the pyrimidine ring.
- An ethyl ester at position 4.
This scaffold is part of a broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-6-10-9(11(17)18-5-2)7-13-12-14-8(3)15-16(10)12/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSQNZXQRSUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The optimal reaction conditions involve using the reactants in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes like JAK1 and JAK2, and receptors like RORγt . These interactions disrupt the normal function of these targets, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 2, 5, 6, and 7, altering physicochemical properties and bioactivity.
Key Observations :
- Position 2 Modifications : Substituents like ethylthio () or cyclobutyl () increase steric bulk and alter electronic properties compared to the target compound’s methyl group.
- Position 7 Diversity : Propyl (target) vs. pyridinyl () or methyl () groups influence solubility and binding interactions.
- Ester vs.
Target Compound (Hypothetical Route):
Likely synthesized via:
Condensation of 3-amino-1,2,4-triazole with a propyl-substituted β-ketoester.
Cyclization under acidic or catalytic conditions (e.g., Schiff base zinc(II) complex, as in ).
Analog-Specific Approaches:
- Multi-Component Reactions: Derivatives like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides are synthesized via Biginelli-like reactions using aldehydes, triazole-3,5-diamine, and acetoacetamides in DMF with p-toluenesulfonic acid (yields: 43–66%) .
- Catalytic Efficiency: Nano magnetite catalysts (e.g., CuFe₂O₄@SiO₂/propyl-1-(O-)vanillinaldimine [ZnCl₂]) enable rapid synthesis (25 minutes at 60°C) vs. traditional methods requiring 16–20 hours .
Physicochemical Properties
Biological Activity
Ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview
This compound belongs to the class of triazolopyrimidines. These compounds are recognized for their potential therapeutic applications in various fields including oncology and infectious diseases. The compound exhibits a range of biological activities such as antibacterial, antifungal, and antiviral properties.
The compound functions primarily by interacting with specific molecular targets in biological systems. Notably, it acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways. Additionally, it can inhibit receptors like RORγt, which play significant roles in immune responses and inflammatory processes.
1. Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. In vitro studies have shown effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL.
2. Antifungal Activity
The compound also exhibits antifungal properties. Studies have reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) below 20 µg/mL.
3. Antiviral Activity
In terms of antiviral effects, this compound has shown promising results against certain viral strains in preliminary assays. Its ability to inhibit viral replication was noted in cell culture models.
Case Studies
Recent studies have focused on the compound's potential as an anticancer agent. For instance:
- Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis induction. The percentage of apoptotic cells increased from 1.79% (control) to 36.06% after treatment for 24 hours.
- Cell Cycle Analysis : Flow cytometry revealed that the compound caused cell cycle arrest at the G1/S phase transition, suggesting a mechanism through which it inhibits cancer cell proliferation.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Unique Properties |
|---|---|---|---|
| This compound | Antibacterial, Antifungal | 10-50 (bacterial), <20 (fungal) | JAK1/JAK2 inhibitor |
| Phenylpyrazolo[3,4-d]pyrimidine | Anticancer | 3-10 | Multi-target inhibitor |
| Indole Derivatives | Diverse activities | Variable | Known for neuroprotective effects |
Q & A
Basic: What are the standard synthetic protocols for ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Answer:
The synthesis typically involves multi-step reactions starting from aminotriazole derivatives, ketones, and aldehydes. A common method includes:
- Step 1: Fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and an aldehyde in dimethylformamide (DMF) at elevated temperatures .
- Step 2: Cyclization under reflux with acetic acid and diethyl ethoxymethylenemalonate, followed by purification via crystallization (yields ~70–78%) .
- Key parameters: Reaction time (3–16 hours), solvent polarity, and catalyst selection (e.g., APTS in ethanol) influence yield and purity .
Advanced: How can reaction yields be optimized using green chemistry principles?
Answer:
Green chemistry optimization strategies include:
- Continuous flow reactors: Enhance reaction efficiency and reduce waste by improving heat/mass transfer (reported yields increase by 15–20%) .
- Solvent substitution: Replace DMF with ethanol/water mixtures to reduce toxicity while maintaining cyclization efficiency .
- Catalyst recycling: Use recoverable catalysts like silica-supported APTS to minimize reagent waste .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.3–8.9 ppm) and compare with reference data .
- IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- X-ray crystallography: Resolve crystal packing and confirm substituent orientation (e.g., triclinic crystal system with specific α/β angles) .
Advanced: How to resolve contradictions in biological activity data across substituted analogs?
Answer:
- Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., phenyl vs. bromophenyl at position 7) and test against targets like CDK2 or viral proteases .
- Molecular docking: Predict binding modes using software like AutoDock; compare interactions (e.g., bromophenyl enhances hydrophobic interactions with CDK2’s allosteric pocket) .
- Statistical validation: Use ANOVA to assess significance of substituent effects on IC50 values .
Basic: How to address solubility challenges during in vitro assays?
Answer:
- Co-solvent systems: Use DMSO:water (1:9 v/v) for initial dissolution, followed by dilution in assay buffers .
- Salt formation: Convert the ethyl carboxylate to a sodium salt via saponification (improves aqueous solubility by ~50%) .
- Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability .
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
- Ester-to-amide conversion: Replace the ethyl ester with a carboxamide to enhance metabolic stability (e.g., t1/2 increases from 2.5 to 6.8 hours in murine models) .
- Hydrophilic substituents: Introduce hydroxyl or amino groups at position 7 to improve logP values (target logP < 3) .
- ADMET modeling: Use tools like SwissADME to predict absorption and toxicity profiles before synthesis .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Anticancer activity: MTT assay against HeLa or MCF-7 cell lines (IC50 values <50 μM considered promising) .
- Anti-inflammatory potential: COX-2 inhibition assay using ELISA kits (reference IC50 of celecoxib as a control) .
- Antiviral screening: Plaque reduction assay for herpes simplex virus (HSV-1) .
Advanced: How to validate target engagement in cellular models?
Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to purified targets (e.g., CDK2) .
- Cellular thermal shift assay (CETSA): Confirm target stabilization in lysates after compound treatment .
- CRISPR knockouts: Compare activity in wild-type vs. CDK2-knockout cells to verify mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
